![molecular formula C8H6ClN3O2 B2876536 Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate CAS No. 1909337-71-8](/img/structure/B2876536.png)
Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate
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Overview
Description
“Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate” is a chemical compound with the molecular formula C8H6ClN3O2 . It is a derivative of imidazo[1,2-a]pyrimidine, a fused bicyclic heterocycle .
Molecular Structure Analysis
The InChI code for this compound is 1S/C8H6ClN3O2/c1-14-7(13)5-4-10-8-11-6(9)2-3-12(5)8/h2-4H,1H3 . This indicates the specific arrangement of atoms in the molecule and can be used to derive its structural formula.Physical And Chemical Properties Analysis
“Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate” has a molecular weight of 211.61 . It is a powder at room temperature .Scientific Research Applications
Antituberculosis Agents
“Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate” belongs to the class of imidazo[1,2-a]pyridine analogues. These compounds have been recognized as a “drug prejudice” scaffold for their wide range of applications in medicinal chemistry . One of the significant applications of these compounds is their use as antituberculosis agents . Some examples of imidazo[1,2-a]pyridine exhibit significant activity against multidrug-resistant TB (MDR-TB) and extensively drug-resistant TB (XDR-TB) .
Material Science
Imidazopyridine, which “Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate” is a part of, is not only useful in medicinal chemistry but also in material science due to its structural character . The synthesis of this moiety from easily available chemicals is desirable due to its tremendous use in various branches of chemistry .
Safety and Hazards
properties
IUPAC Name |
methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H6ClN3O2/c1-14-7(13)5-4-10-8-11-6(9)2-3-12(5)8/h2-4H,1H3 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
UNBODHLSIBJAKI-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC(=O)C1=CN=C2N1C=CC(=N2)Cl |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H6ClN3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
211.60 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
Methyl 7-chloroimidazo[1,2-a]pyrimidine-3-carboxylate |
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